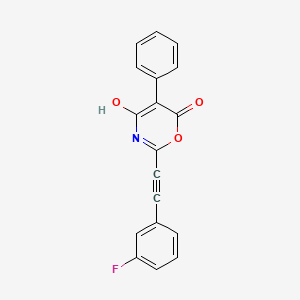

2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 6-oxo-5-fenil-4-hidroxi-2-((3-fluorofenil)etinil)-6H-1,3-oxazina es un compuesto orgánico complejo con una estructura única que incluye un grupo fluorofenilo, un enlace etinilo, un grupo hidroxilo y un anillo oxazina

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 6-oxo-5-fenil-4-hidroxi-2-((3-fluorofenil)etinil)-6H-1,3-oxazina típicamente involucra múltiples pasos, comenzando con la preparación de los intermedios clave. Una ruta común involucra el acoplamiento de un 3-fluorofenilacetileno con un precursor de oxazina adecuado bajo condiciones catalizadas por paladio. Las condiciones de reacción a menudo incluyen el uso de una base como carbonato de potasio y un solvente como dimetilformamida (DMF) a temperaturas elevadas.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para asegurar condiciones de reacción consistentes y altos rendimientos. La elección de catalizadores y solventes también se puede ajustar para minimizar los costos y el impacto ambiental.

Análisis De Reacciones Químicas

Tipos de reacciones

La 6-oxo-5-fenil-4-hidroxi-2-((3-fluorofenil)etinil)-6H-1,3-oxazina puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el trióxido de cromo.

Reducción: El anillo oxazina se puede reducir a una oxazolidinona utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución aromática nucleófila, especialmente bajo condiciones básicas.

Reactivos y condiciones comunes

Oxidación: Trióxido de cromo en ácido acético.

Reducción: Hidruro de litio y aluminio en tetrahidrofurano (THF).

Sustitución: Hidruro de sodio en DMF.

Principales productos

Oxidación: Formación de un derivado cetónico.

Reducción: Formación de un derivado oxazolidinona.

Sustitución: Formación de derivados fluorofenilo sustituidos.

Aplicaciones Científicas De Investigación

La 6-oxo-5-fenil-4-hidroxi-2-((3-fluorofenil)etinil)-6H-1,3-oxazina tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Investigado por su potencial como sonda bioquímica debido a sus características estructurales únicas.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.

Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a su estabilidad y reactividad.

Mecanismo De Acción

El mecanismo de acción de la 6-oxo-5-fenil-4-hidroxi-2-((3-fluorofenil)etinil)-6H-1,3-oxazina implica su interacción con objetivos moleculares específicos. Los grupos etinilo y fluorofenilo pueden interactuar con enzimas y receptores, potencialmente inhibiendo su actividad. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, mejorando su afinidad de unión. El anillo oxazina puede participar en varias vías bioquímicas, contribuyendo a su actividad biológica general.

Comparación Con Compuestos Similares

Compuestos similares

- 2-((3-clorofenil)etinil)-4-hidroxi-5-fenil-6H-1,3-oxazina-6-ona

- 2-((3-bromofenil)etinil)-4-hidroxi-5-fenil-6H-1,3-oxazina-6-ona

- 2-((3-metilfenil)etinil)-4-hidroxi-5-fenil-6H-1,3-oxazina-6-ona

Singularidad

La 6-oxo-5-fenil-4-hidroxi-2-((3-fluorofenil)etinil)-6H-1,3-oxazina es única debido a la presencia del átomo de flúor, que puede influir significativamente en su reactividad química y actividad biológica. El átomo de flúor puede mejorar la estabilidad y la lipofilia del compuesto, haciéndolo más efectivo en ciertas aplicaciones en comparación con sus análogos clorados, bromados o metilados.

Actividad Biológica

2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one is a compound belonging to the oxazinone family, known for its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C18H10FNO3, with a molecular weight of approximately 307.3 g/mol. Its unique structure features a 3-fluorophenyl group attached to an ethynyl moiety and an oxazinone ring, which suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the coupling of a 3-fluorophenylacetylene with an appropriate oxazinone precursor under palladium-catalyzed conditions. This method highlights the importance of carbon-carbon bond formation in constructing complex organic molecules, which is crucial for developing compounds with significant biological activity.

Biological Activity

Research indicates that this compound exhibits considerable biological activity, particularly in the context of anti-inflammatory and anti-cancer properties. The compound's ability to modulate biological pathways positions it as a candidate for further investigation into therapeutic agents aimed at treating various conditions.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors involved in disease pathways. Studies have shown that it can inhibit key enzymes associated with inflammation and cancer progression. For instance, its structural features allow it to bind effectively to targets such as tyrosinase, which plays a role in melanin production and has implications in skin-related diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one | C18H17NO3 | Contains a tetrahydro structure that may influence pharmacokinetics. |

| 2-(Phenylethynyl)-4-hydroxyquinoline | C16H13NO | Exhibits different aromatic properties affecting its reactivity and biological activity. |

| 2-(3-Fluorophenyl)ethynyl]-4-hydroxybenzothiazole | C17H12FNO | Incorporates a benzothiazole ring that may enhance selectivity towards certain biological targets. |

This table illustrates how variations in substituents and ring structures can lead to differences in biological activities, emphasizing the unique profile of 2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyloxazinone among similar compounds.

Case Studies

Recent studies have demonstrated the efficacy of this compound in various experimental models:

- Anti-inflammatory Activity : In vitro assays have shown that this compound significantly reduces pro-inflammatory cytokine levels in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

- Cancer Research : In cell line studies, this compound has exhibited cytotoxic effects against several cancer types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Propiedades

Fórmula molecular |

C18H10FNO3 |

|---|---|

Peso molecular |

307.3 g/mol |

Nombre IUPAC |

2-[2-(3-fluorophenyl)ethynyl]-4-hydroxy-5-phenyl-1,3-oxazin-6-one |

InChI |

InChI=1S/C18H10FNO3/c19-14-8-4-5-12(11-14)9-10-15-20-17(21)16(18(22)23-15)13-6-2-1-3-7-13/h1-8,11,21H |

Clave InChI |

QBUKZHSXBSREAJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(N=C(OC2=O)C#CC3=CC(=CC=C3)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.